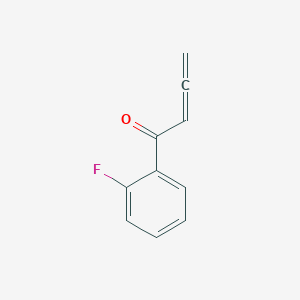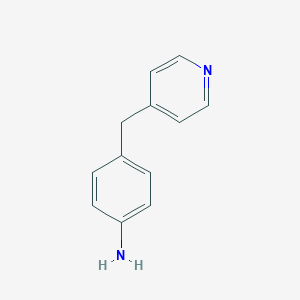
4-(4-Pyridylmethyl)aniline
概要
説明
“4-(4-Pyridylmethyl)aniline” is an organic compound with the empirical formula C12H12N2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “4-(4-Pyridylmethyl)aniline” is 184.24 . The SMILES string representation is Nc1ccc(Cc2ccncc2)cc1 , which indicates the connectivity and arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“4-(4-Pyridylmethyl)aniline” is a solid substance . Its molecular formula is C12H12N2 , and it has a molecular weight of 184.24 .科学的研究の応用
Corrosion Inhibition
4-Amino-N,N-di-(2-pyridylmethyl)-aniline has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid. This compound acts as a mixed type inhibitor, with its efficiency decreasing with rising temperature. It follows the Langmuir adsorption isotherm, and its performance is also analyzed through quantum chemical calculations and molecular dynamics simulations (Xu et al., 2015).
Polymer Science
Aniline derivatives, including 4-(4-Pyridylmethyl)aniline, are key in the synthesis of conducting polymers like polyaniline (PANI). PANI's properties have vast implications in fields like alternative energy, non-linear optics, and membrane technology. The polymerization of aniline is a redox process, with its properties influenced by reactant concentrations and medium pH (Gospodinova & Terlemezyan, 1998).
Chemical Transformations
Studies on imine exchange reactions involving 4-substituted anilines, including 4-(4-Pyridylmethyl)aniline, have shown that electron-rich anilines displace electron-poor anilines. This has implications in designing selective transformations in metallo-organic structures (Schultz & Nitschke, 2006).
Electromagnetic Properties
The synthesis of hollow poly(aniline-co-pyrrole)–Fe3O4 composite nanospheres demonstrates significant electromagnetic properties, making them suitable for applications like microwave absorption (Zhu et al., 2012).
Sensor Technology
Poly(aniline) derivatives, including those related to 4-(4-Pyridylmethyl)aniline, have been used in sensor applications. Their properties change in response to physical distortions or alterations in electron density, making them useful in creating nonenzymatic glucose sensors (Shoji & Freund, 2001).
Optical and Photophysical Research
Transition-metal complexes with derivatives of 4-(4-Pyridylmethyl)aniline exhibit interesting optical and photophysical properties, making them subjects of research in areas like liquid crystals and photophysics (Li et al., 2007).
Nonlinear Optics
The synthesis of hyperbranched polymers with 4-(2-cyano-2-methoxy-carbonylvinyl)aniline demonstrates potential in nonlinear optics due to their solubility in polar organic solvents and observable second-harmonic generation signals (Zhang et al., 1997).
Corrosion Inhibitor for Mild Steel
N, N-Bis(2-pyridylmethyl)aniline has been evaluated as a corrosion inhibitor for mild steel in hydrochloric acid, exhibiting good inhibition ability by forming a protective film on the steel surface (Xu et al., 2016).
Sulfite Detection in Food Industry
A dipyridyltriphenylamine derivative of 4-(4-Pyridylmethyl)aniline has been developed as a fluorescent probe for sulfite ion detection, useful in monitoring sulfite levels in the food industry (Wu et al., 2017).
Safety And Hazards
“4-(4-Pyridylmethyl)aniline” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .
特性
IUPAC Name |
4-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXYYQHVDJMIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308562 | |
| Record name | 4-(4-pyridylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pyridylmethyl)aniline | |
CAS RN |
27692-74-6 | |
| Record name | 27692-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-pyridylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

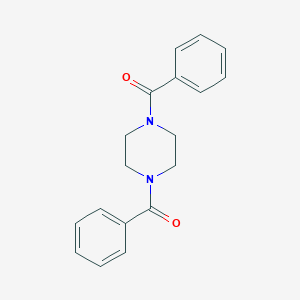
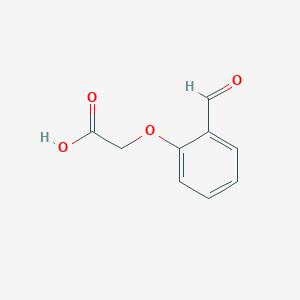
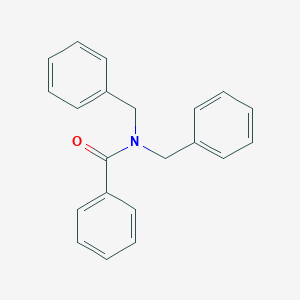
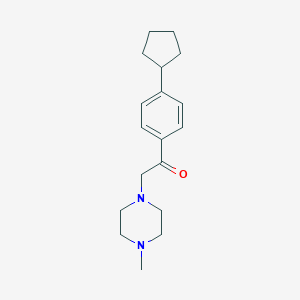
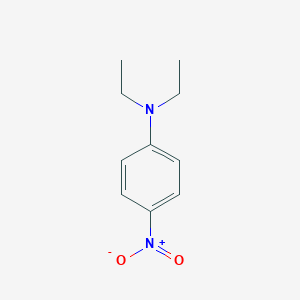
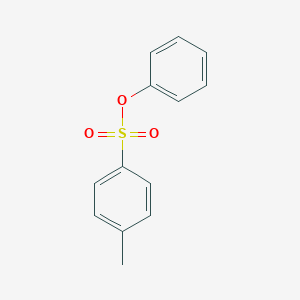
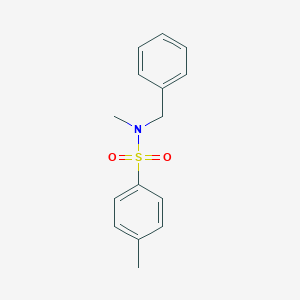
![[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine](/img/structure/B181181.png)
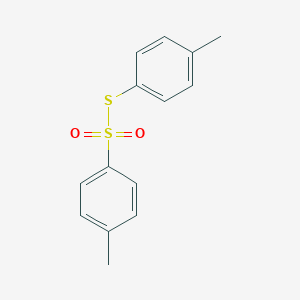
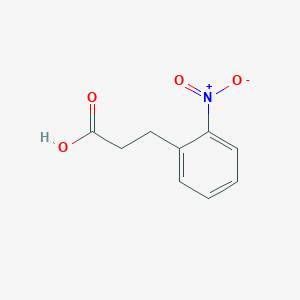
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)
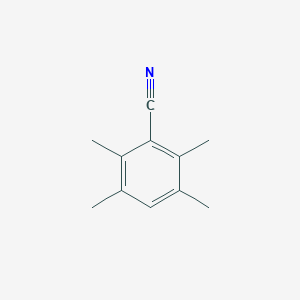
![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)
